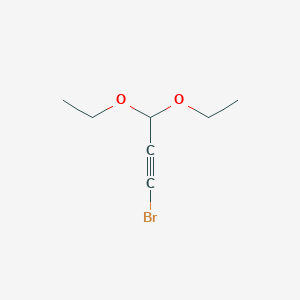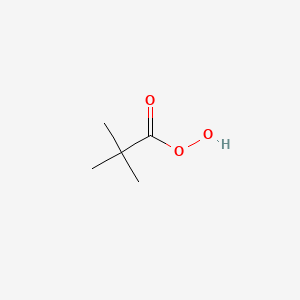![molecular formula C6H13N3 B14712210 3-[(2-Aminoethyl)amino]-2-methylpropanenitrile CAS No. 22584-32-3](/img/structure/B14712210.png)
3-[(2-Aminoethyl)amino]-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Aminoethyl)amino]-2-methylpropanenitrile is an organic compound that features both amine and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]-2-methylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Aminoethyl)amino]-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oximes or amides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
3-[(2-Aminoethyl)amino]-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 3-[(2-Aminoethyl)amino]-2-methylpropanenitrile exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can influence biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Aminoethyl)amino]propyl-dimethoxymethylsilane
- 3-[(2-Aminoethyl)amino]propyl-trimethoxysilane
- Triethylenetetramine
Uniqueness
Compared to similar compounds, 3-[(2-Aminoethyl)amino]-2-methylpropanenitrile is unique due to its specific combination of amine and nitrile functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
22584-32-3 |
|---|---|
Formule moléculaire |
C6H13N3 |
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
3-(2-aminoethylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C6H13N3/c1-6(4-8)5-9-3-2-7/h6,9H,2-3,5,7H2,1H3 |
Clé InChI |
HWJSDSLWRKEWOL-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCN)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



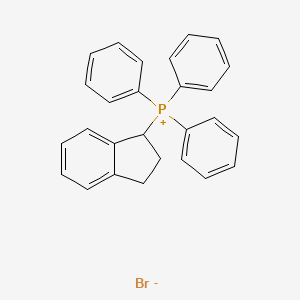
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
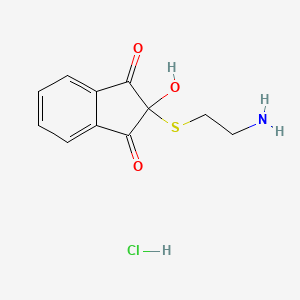
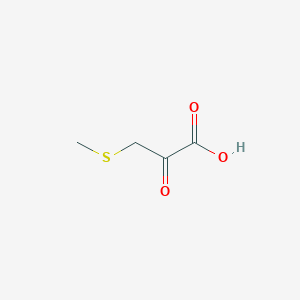
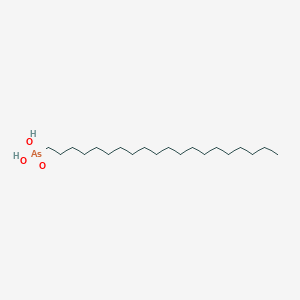
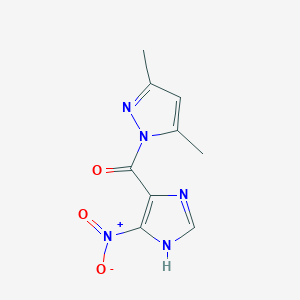
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)



